molecular formula C10H17N3O2 B15323840 4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid

4-(1h-Imidazol-1-yl)-2-(propylamino)butanoic acid

Cat. No.: B15323840
M. Wt: 211.26 g/mol
InChI Key: LHKHTDRKZGIMPM-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with an imidazole ring at position 4 and a propylamino group at position 2. Such derivatives are frequently explored for pharmaceutical applications, including enzyme inhibition (e.g., histidine mimics) and antimicrobial activity .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4-imidazol-1-yl-2-(propylamino)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-2-4-12-9(10(14)15)3-6-13-7-5-11-8-13/h5,7-9,12H,2-4,6H2,1H3,(H,14,15)

InChI Key

LHKHTDRKZGIMPM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the propylamino group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader class of imidazole-containing amino acid derivatives. Below, it is compared with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent at Position 2 Molecular Weight (g/mol) Purity Key Features
4-(1H-Imidazol-1-yl)-2-(propylamino)butanoic acid Not provided Propylamino ~210.22* N/A Base structure; balanced lipophilicity
4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid 1250153-83-3 Methyl + propylamino 225.29 98% Steric hindrance; discontinued commercial availability
2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic acid 1342840-00-9 Cyclopropylamino 209.25 N/A Strained ring; potential metabolic stability

*Calculated based on molecular formula (C10H16N3O2).

Key Differences and Implications

Substituent Effects on Steric and Electronic Properties Methyl Addition (): The methyl group in 4-(1H-Imidazol-1-yl)-2-methyl-2-(propylamino)butanoic acid introduces steric hindrance, which may reduce binding affinity to target proteins compared to the unmethylated parent compound. Its higher molecular weight (225.29 vs. Cyclopropylamino vs. Propylamino (): Replacing the linear propylamino group with a cyclopropylamino moiety reduces molecular weight (209.25) and introduces ring strain. Cyclopropane’s unique geometry often enhances metabolic stability and membrane permeability in drug candidates, suggesting this analog may have superior bioavailability .

Solubility and Lipophilicity The propylamino group in the parent compound provides moderate lipophilicity, while the cyclopropylamino analog’s smaller, rigid structure may lower logP (increasing hydrophilicity).

Biological Activity Considerations While direct activity data for these compounds is unavailable, imidazole derivatives are known for roles in histamine receptor modulation and metal coordination (e.g., antifungal agents) . The discontinuation of the methylated analog suggests possible shortcomings in efficacy or toxicity during preclinical evaluation .

Research Findings and Limitations

  • Evidence Gaps: No peer-reviewed studies directly investigate this compound. Current comparisons rely on structural analogs and inferred properties.
  • Future Directions: Cyclopropylamino derivatives warrant further exploration for enhanced metabolic stability, while the parent compound’s simpler structure remains a candidate for derivatization studies.

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